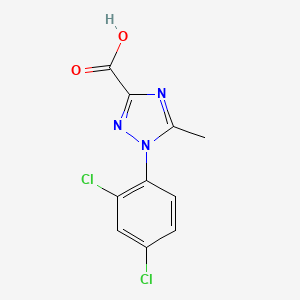![molecular formula C15H14F2N2O3S B2778106 2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide CAS No. 1385331-71-4](/img/structure/B2778106.png)
2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-Fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide” is a fluorinated pyridine derivative. Fluorinated pyridines are of interest due to their unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . This could potentially be a starting point for the synthesis of more complex fluorinated pyridines.Physical And Chemical Properties Analysis
Fluoropyridines have interesting and unusual physical and chemical properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity : Research by Egawa et al. (1984) focused on the synthesis and antibacterial activity of compounds related to pyridonecarboxylic acids, which are similar in structure to the compound . They found that certain compounds demonstrated more activity than enoxacin, suggesting potential for antibacterial applications (Egawa et al., 1984).
Supramolecular Aggregation : A study by Suresh et al. (2007) on polysubstituted pyridines, including compounds structurally similar to the one mentioned, revealed insights into supramolecular aggregation through various intermolecular interactions. This could imply applications in materials science and molecular engineering (Suresh et al., 2007).
Green-Emitting Iridium(III) Complexes : Research by Constable et al. (2014) on iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands, which are structurally similar to the compound , showed potential applications in photoluminescent materials. These materials could be useful in optical devices and sensors (Constable et al., 2014).
Fluorescent pH Sensor : Yang et al. (2013) developed a heteroatom-containing organic fluorophore with potential as a fluorescent pH sensor. This research indicates possible applications in chemical sensing and diagnostics (Yang et al., 2013).
Polyamide Synthesis and Characterization : Hsiao et al. (1999) synthesized and characterized new diphenylfluorene-based aromatic polyamides derived from compounds structurally related to the one . These materials have potential applications in high-performance polymers due to their solubility and thermal properties (Hsiao et al., 1999).
Catalysis in Chemical Synthesis : Research by Mukaiyama et al. (1976) explored the use of certain carboxamides in chemical synthesis, demonstrating their utility as acid captors in producing other compounds. This suggests applications in organic synthesis and pharmaceutical manufacturing (Mukaiyama et al., 1976).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-fluoro-N-[1-(3-fluoro-4-methylsulfonylphenyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O3S/c1-9(19-15(20)11-5-6-18-14(17)8-11)10-3-4-13(12(16)7-10)23(2,21)22/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAKPVRRVOCAFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)S(=O)(=O)C)F)NC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-6-(3-chlorostyryl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2778023.png)
![N-(1,3-benzodioxol-5-yl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2778025.png)


![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2778029.png)

![4-(5-Isopropyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B2778034.png)


![4-[(4-phenoxyanilino)methylidene]-1H-pyrazol-5-one](/img/structure/B2778041.png)

![2,3,6,7,8,9,10,10a-Octahydro-1H-[1,2,4]thiadiazino[2,3-a]azepine 4,4-dioxide](/img/structure/B2778044.png)
![(E)-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-ethyl-N-phenylprop-2-enamide](/img/structure/B2778045.png)
![methyl 2-{[(2-tert-butylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2778046.png)